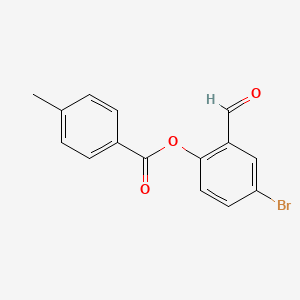

4-Bromo-2-formylphenyl 4-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

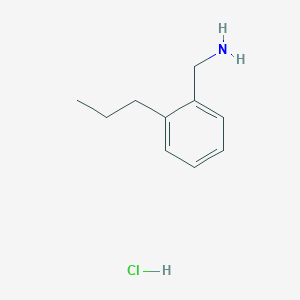

4-Bromo-2-formylphenyl 4-methylbenzoate is a chemical compound with the molecular formula C15H11BrO3 . It is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-formylphenyl 4-methylbenzoate consists of 15 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The molecular weight is 319.15 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-formylphenyl 4-methylbenzoate include a molecular weight of 319.15 and a predicted density of 1.470±0.06 g/cm3 . The predicted boiling point is 478.2±45.0 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis, Spectroscopic Characterization, and Computational Studies : A compound closely related to 4-Bromo-2-formylphenyl 4-methylbenzoate, namely 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate, was synthesized and characterized using techniques such as FTIR, NMR, and XRD. Theoretical methods like DFT were also employed to optimize the ground state geometry and study vibrational frequencies, chemical shifts, and band gap analyses, providing insights into the molecular structure and electronic properties of such compounds (Diwaker et al., 2015).

Bromination and Formylation Reactions

Reactions of Benzo[b]thiophen Derivatives : The study on benzo[b]thiophen derivatives, which share structural similarities with 4-Bromo-2-formylphenyl 4-methylbenzoate, explores electrophilic substitution reactions including formylation and bromination. Such reactions are fundamental in organic synthesis, demonstrating the reactivity and potential applications of brominated aromatic compounds in synthesizing more complex molecules (Clarke et al., 1973).

Application in Organic Synthesis

Aryl Halides as Halogenation Reagents : This study illustrates the use of aryl bromides in C-Br bond formation, highlighting their utility as mild and effective halogenation reagents. Such chemical transformations are pivotal in constructing complex molecular architectures found in natural products and pharmaceuticals, showcasing the application of 4-Bromo-2-formylphenyl 4-methylbenzoate derivatives in organic synthesis (Yin et al., 2022).

Material Functionalization

Functionalization of Glassy Carbon with Diazonium Salts : Research on the chemical functionalization of glassy carbon electrodes with diazonium salts, including derivatives similar to 4-Bromo-2-formylphenyl 4-methylbenzoate, demonstrates the material's application in modifying electrode surfaces. Such functionalization is crucial for developing sensors and electronic devices, indicating the broader applicability of 4-Bromo-2-formylphenyl 4-methylbenzoate in materials science (Actis et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, Methyl benzoate, indicates that it is harmful if swallowed and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of ingestion or inhalation, immediate medical attention is required .

Eigenschaften

IUPAC Name |

(4-bromo-2-formylphenyl) 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c1-10-2-4-11(5-3-10)15(18)19-14-7-6-13(16)8-12(14)9-17/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXHDDYVJVTGRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-formylphenyl 4-methylbenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892801.png)

![5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2892803.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2892816.png)

![1-butyl-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2892820.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2892821.png)